molecular formula C15H17NO2 B14000166 (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol

Cat. No.: B14000166
M. Wt: 243.30 g/mol
InChI Key: VSUOEOUCQWOMDX-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry Research

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. This structural motif is a cornerstone in modern organic chemistry and drug discovery. Their importance stems from several key aspects:

Pharmaceutical Building Blocks: The chiral amino alcohol framework is a prevalent feature in a vast number of biologically active molecules and pharmaceuticals. nih.govresearchgate.net Derivatives of this structural class have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govresearchgate.netrsc.org The specific three-dimensional arrangement of the amine and hydroxyl groups is often crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Chiral Ligands and Auxiliaries: In the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, chiral amino alcohols are invaluable. They are frequently used as chiral ligands that coordinate to metal catalysts, creating a chiral environment that directs a chemical reaction to produce a desired enantiomer with high selectivity. They also serve as chiral auxiliaries, which are temporarily attached to a starting material to guide a stereoselective transformation before being removed.

Synthetic Versatility: The presence of two distinct functional groups (amine and alcohol) provides synthetic chemists with versatile handles for further chemical modification. This allows for the construction of more complex molecules and the diversification of chemical libraries for drug screening.

The demand for enantiomerically pure amino alcohols has driven the development of numerous synthetic methods, from classical resolution techniques to advanced asymmetric catalytic processes.

Structural Characteristics of the (3-Phenoxyphenyl)propanol Scaffold and its Stereochemical Features

The molecular structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is defined by several key features that dictate its chemical properties and potential interactions.

The Propan-1-ol Backbone: The core of the molecule is a three-carbon propanol (B110389) chain. The hydroxyl (-OH) group is at position 1, and the amino (-NH2) group is at position 2. This 1,2-amino alcohol arrangement is a classic and widely studied motif.

The Chiral Center: The carbon atom at position 2, which is bonded to the amino group, a hydrogen atom, the hydroxymethyl group (-CH2OH), and the 3-phenoxybenzyl group, is a stereocenter. The "(S)" designation specifies the absolute configuration at this center, meaning the arrangement of these four groups follows a particular counter-clockwise priority sequence according to the Cahn-Ingold-Prelog rules. This specific stereochemistry is a critical feature, as different enantiomers of a molecule can have dramatically different biological activities.

The combination of the rigid aromatic rings of the diaryl ether and the more flexible propanolamine (B44665) chain results in a molecule with a distinct three-dimensional shape, balancing structural definition with conformational adaptability.

Historical Context and Evolution of Academic Research on Related Amino Alcohol Derivatives

While specific research on this compound is not widely documented in public literature, the historical development of its core structural components—chiral amino alcohols and diaryl ethers—provides a clear context for its academic importance.

The study of chiral amino alcohols has a rich history tied to the development of stereochemistry and the synthesis of natural products. Early work often involved the isolation of these compounds from natural sources or their synthesis from chiral precursors like amino acids. For example, L-Phenylalaninol, which shares the same (S)-2-amino-3-phenylpropan-1-ol core but lacks the phenoxy group, is readily synthesized from the natural amino acid L-phenylalanine. sigmaaldrich.com The development of stereoselective synthetic methods, such as asymmetric reduction and aminohydroxylation, revolutionized the ability to access specific enantiomers of these compounds without relying on natural sources or cumbersome resolution steps.

The synthesis of the diaryl ether moiety also has a long history, with the Ullmann condensation (a copper-catalyzed reaction) being a classic method developed in the early 20th century. Over the decades, research has led to more efficient and versatile methods, such as the palladium-catalyzed Buchwald-Hartwig amination and etherification reactions. The diaryl ether scaffold gained significant attention in medicinal chemistry, particularly after its identification in potent natural products and successful synthetic drugs. nih.govacs.org Research into diaryl ether derivatives has explored their utility as anticancer, anti-inflammatory, and antimicrobial agents, establishing it as a "privileged scaffold" in drug discovery. nih.govresearchgate.netrsc.org

The conceptual joining of these two important pharmacophores—the chiral amino alcohol and the diaryl ether—is a logical step in the evolution of medicinal chemistry, aiming to create novel molecules with unique properties and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-amino-3-(3-phenoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H17NO2/c16-13(11-17)9-12-5-4-8-15(10-12)18-14-6-2-1-3-7-14/h1-8,10,13,17H,9,11,16H2

InChI Key

VSUOEOUCQWOMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(CO)N

Origin of Product

United States

Synthetic Methodologies for S 2 Amino 3 3 Phenoxyphenyl Propan 1 Ol and Its Chiral Analogues

Asymmetric Synthesis Approaches for Enantiomerically Pure Amino Alcohols

The creation of a specific stereoisomer of a chiral molecule is paramount in pharmaceutical applications. A variety of asymmetric synthesis techniques have been developed to achieve high enantiomeric purity in amino alcohols.

Stereoselective Reduction of Precursor Ketones or Imines

A primary strategy for the synthesis of chiral amino alcohols involves the stereoselective reduction of prochiral α-amino ketones or corresponding imines. This transformation is often accomplished using chiral reducing agents or catalysts that facilitate the delivery of a hydride to one face of the carbonyl or imine group, thereby establishing the desired stereocenter at the alcohol or amine position.

Recent advancements have highlighted the use of biocatalysts, such as engineered amine dehydrogenases, for the asymmetric reductive amination of hydroxy ketones. nih.gov These enzymatic methods offer high stereoselectivity under mild reaction conditions.

Precursor TypeReduction MethodKey Features
α-Amino KetoneCatalytic Asymmetric HydrogenationEmploys chiral metal catalysts (e.g., Ru, Rh) with chiral ligands to achieve high enantioselectivity.
IminesChiral Hydride ReagentsUtilizes reagents like those derived from lithium aluminum hydride modified with chiral ligands.
Hydroxy KetonesEngineered Amine DehydrogenaseBiocatalytic approach with excellent stereoselectivity and mild reaction conditions. nih.gov

Chiral Auxiliary-Mediated Synthesis of Amino Alcohol Precursors

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. sigmaaldrich.com Once the desired chirality is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of amino alcohol synthesis, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, followed by diastereoselective alkylation to introduce the 3-phenoxyphenylmethyl side chain. Subsequent reduction of a carbonyl group and cleavage of the auxiliary yields the enantiopure amino alcohol. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in asymmetric alkylation and aldol (B89426) reactions to produce precursors to chiral amino alcohols. wikipedia.orgnih.govharvard.edu

Examples of Chiral Auxiliaries in Asymmetric Synthesis:

Chiral AuxiliaryTypical ApplicationKey Advantage
Evans OxazolidinonesAsymmetric aldol reactions, alkylationsHigh diastereoselectivity, well-defined transition states. wikipedia.org
PseudoephedrineAsymmetric alkylation of amidesForms crystalline derivatives, high diastereoselectivity. nih.govharvard.edu
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)Asymmetric alkylation of ketones and aldehydesReliable and predictable stereochemical outcomes.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, both organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral molecules. nih.govnii.ac.jp

Organocatalysis , which utilizes small chiral organic molecules as catalysts, has been successfully applied to the synthesis of chiral amino alcohols. Proline and its derivatives are notable organocatalysts that can catalyze asymmetric aldol and Mannich reactions, which are key steps in the construction of amino alcohol frameworks. nii.ac.jpresearchgate.net These catalysts operate through the formation of chiral enamines or iminium ions, which then react stereoselectively.

Metal-catalyzed asymmetric synthesis often involves the use of transition metals like rhodium, ruthenium, palladium, or iron complexed with chiral ligands. nih.govmdpi.com These complexes can catalyze a wide range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, to build the chiral amino alcohol scaffold with high enantiomeric excess. mdpi.com

Catalysis TypeCatalyst ExampleApplicable Reaction
OrganocatalysisL-ProlineAsymmetric Aldol Reaction, Mannich Reaction nii.ac.jpresearchgate.net
Metal CatalysisRhodium-based catalystsAsymmetric Aziridination nih.gov
Metal CatalysisIron-NHC complexesEnantioselective C-H Alkylation mdpi.com

Regio- and Stereoselective Ring-Opening Reactions of Chiral Heterocycles (e.g., Aziridines, Epoxides)

The ring-opening of strained three-membered heterocycles like aziridines and epoxides with a suitable nucleophile is a powerful and stereospecific method for the synthesis of 1,2-amino alcohols. nih.govrsc.orgfrontiersin.org The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the center of nucleophilic attack.

For the synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, a chiral epoxide can be opened with an amine nucleophile, or a chiral aziridine (B145994) can be opened with an oxygen nucleophile. nih.govorganic-chemistry.org Alternatively, a nucleophile containing the phenoxyphenyl moiety, such as a Grignard reagent, can be used to open a simpler chiral epoxide or aziridine precursor. libretexts.orgchemistrysteps.comvedantu.com The regioselectivity of the ring-opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. frontiersin.org

HeterocycleNucleophileKey Features
EpoxideAmineSN2 mechanism leads to inversion of configuration. chemistrysteps.commasterorganicchemistry.com
AziridineOxygen Nucleophile (e.g., water, alcohol)Can be activated by N-sulfonyl groups for easier opening. nih.govorganic-chemistry.org
EpoxideOrganometallic (e.g., Grignard)Forms a C-C bond, attacking the less substituted carbon. libretexts.orgchemistrysteps.comvedantu.com

Strategies for Incorporating the Phenoxyphenyl Moiety into Chiral Scaffolds

A key structural feature of the target molecule is the 3-phenoxyphenyl group. The formation of this diaryl ether linkage can be achieved at various stages of the synthesis through established cross-coupling methodologies.

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govgoogle.com This reaction often requires high temperatures, but modern modifications with soluble copper catalysts and ligands have allowed for milder reaction conditions. mdpi.com

The Suzuki-Miyaura coupling offers another versatile method for C-C and C-O bond formation. While primarily used for creating biaryl compounds through C-C bonds, variations of this palladium-catalyzed reaction can be adapted for the synthesis of diaryl ethers. mdpi.comresearchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

These coupling reactions can be employed to either pre-form a building block containing the phenoxyphenyl moiety before its incorporation into the chiral backbone, or to form the diaryl ether linkage on a molecule that already contains the chiral amino alcohol scaffold, provided the existing functional groups are compatible with the reaction conditions.

Derivatization Strategies for Structural Diversification of the Propanol (B110389) Backbone

To explore structure-activity relationships and develop analogues of this compound, derivatization of the propanol backbone is a common strategy. The primary amine and hydroxyl groups of the amino alcohol provide convenient handles for a variety of chemical modifications.

The amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to yield secondary or tertiary amines. The hydroxyl group can be esterified or etherified. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties. The synthesis of related propanolamines has been described where the core structure is modified to explore biological activity. nih.gov

Modification of the Amino Functional Group

The primary amino group in this compound serves as a key site for structural diversification. Common modifications include N-alkylation and N-acylation, which alter the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods. Reductive amination is a widely used technique, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. Another common approach is direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation. To achieve mono-alkylation, the use of a protecting group on the amine, followed by alkylation and deprotection, is a frequently employed strategy. For instance, N-alkylation of similar 2-aminothiophenes, which can be challenging, has been successfully performed under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov Catalytic methods, such as the direct N-alkylation of unprotected amino acids with alcohols, offer a greener alternative, producing water as the only byproduct. nih.gov

N-Acylation: The synthesis of N-acyl derivatives is typically accomplished by reacting the amino alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. Selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride of the carboxylic acid, which then reacts preferentially with the amino group over the hydroxyl group. googleapis.com This selectivity is crucial to avoid the formation of ester byproducts.

Interactive Table: Synthetic Methods for Amino Group Modification

Modification TypeReagents and ConditionsProduct ClassNotes
N-Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary AmineReductive amination.
Alkyl Halide, Base (e.g., K₂CO₃)Secondary or Tertiary AmineRisk of over-alkylation.
Alcohol, Catalyst (e.g., Ru complex)Secondary or Tertiary Amine"Borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov
N-Acylation Acyl Chloride/Anhydride, Base (e.g., Triethylamine)AmideStandard acylation method.
Carboxylic Acid, Alkyl Sulfonyl Halide, then Amino AlcoholAmideSelective N-acylation via mixed anhydride. googleapis.com

Modification of the Hydroxyl Functional Group

The primary hydroxyl group offers another avenue for structural modification, primarily through esterification and etherification reactions. These modifications can significantly impact the lipophilicity and metabolic stability of the resulting compounds.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. The direct esterification with a carboxylic acid typically requires an acid catalyst and removal of water to drive the equilibrium towards the product. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base is a more common and efficient method. For the esterification of amino acids, which are structurally related to the target compound, methods using trimethylchlorosilane in methanol (B129727) have been shown to be effective. nih.gov

Etherification: The formation of an ether linkage involves the reaction of the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. Three-component amino etherification of alkenes, a more advanced method, has been developed using copper catalysis, which could be adapted for specific applications. nih.gov

Interactive Table: Synthetic Methods for Hydroxyl Group Modification

Modification TypeReagents and ConditionsProduct ClassNotes
Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), HeatEsterReversible reaction.
Acyl Chloride/Anhydride, Base (e.g., Pyridine)EsterGenerally high yielding.
Trimethylchlorosilane, MethanolMethyl EsterMild conditions for amino acids. nih.gov
Etherification Alkyl Halide, Strong Base (e.g., NaH)EtherWilliamson ether synthesis.
Alkene, Amine, Silyl Ether, Copper CatalystAmino EtherThree-component reaction. nih.gov

Rational Modifications on the Phenoxyphenyl Aromatic System

Modification of the phenoxyphenyl aromatic system allows for the fine-tuning of electronic properties and the introduction of specific interactions with biological targets. These modifications typically involve electrophilic aromatic substitution reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings can be achieved using various halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) with a catalyst. The position of substitution is directed by the existing activating groups on the rings. The synthesis of halogenated amino acids, which are precursors to more complex molecules, has been extensively studied. nih.gov

Nitration: Nitration of the aromatic rings can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized, providing a versatile handle for additional modifications.

Alkylation/Acylation: Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups onto the aromatic rings. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The synthesis of chiral α-amino aryl-ketone derivatives via Friedel-Crafts acylation of α-amino acid N-hydroxysuccinimide esters has been reported. mdpi.com

Interactive Table: Synthetic Methods for Aromatic System Modification

Modification TypeReagents and ConditionsProduct ClassNotes
Halogenation Halogenating Agent (e.g., NBS, Cl₂), CatalystHalogenated AromaticPosition of substitution is regioselective.
Nitration HNO₃, H₂SO₄Nitrated AromaticNitro group can be a precursor to an amino group.
Alkylation Alkyl Halide, Lewis Acid (e.g., AlCl₃)Alkylated AromaticFriedel-Crafts alkylation.
Acylation Acyl Halide, Lewis Acid (e.g., AlCl₃)Acylated AromaticFriedel-Crafts acylation. mdpi.com

Stereochemical Considerations and Enantiomeric Purity in Academic Research

Importance of (S)-Configuration for Investigated Biological or Synthetic Applications

While specific biological applications for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol are not extensively detailed in publicly available research, the significance of the (S)-configuration can be inferred from the broader context of chiral amino alcohols in synthetic chemistry. Chiral amino alcohols, such as the parent compound (S)-(-)-2-Amino-3-phenyl-1-propanol, are pivotal chiral building blocks in asymmetric synthesis. sigmaaldrich.com They are instrumental in the creation of complex molecules with specific stereochemistries, which is often a prerequisite for desired biological activity.

The (S)-configuration of these amino alcohols allows them to serve as chiral auxiliaries or ligands in stereoselective reactions, guiding the formation of a specific enantiomer of the target molecule. This control over stereochemistry is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govnih.govbiomedgrid.com For instance, one enantiomer might be therapeutically active, while the other could be inactive or even harmful. biomedgrid.com Therefore, the (S)-configuration of 2-Amino-3-(3-phenoxyphenyl)propan-1-ol is likely critical for its application in the synthesis of enantiomerically pure pharmaceutical compounds or other biologically active molecules.

Advanced Methods for Determination of Enantiomeric Excess and Absolute Configuration

Ensuring the enantiomeric purity of a chiral compound is paramount for its application in research and development. Several advanced analytical techniques are employed to determine the enantiomeric excess (e.e.) and the absolute configuration of molecules like this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts. ntu.edu.twnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For amino alcohol derivatives, polysaccharide-based CSPs are often effective. nih.gov The enantiomeric purity of similar compounds, such as (S)-(-)-2-Amino-3-phenyl-1-propanol, is routinely confirmed by chiral HPLC, often achieving an e.e. of 99%. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: NMR spectroscopy can be adapted to differentiate between enantiomers through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. Lanthanide-based chiral shift reagents have historically been used for this purpose. More modern approaches may involve the use of chiral acids or other complexing agents to induce chemical shift differences between the enantiomers, allowing for the calculation of the enantiomeric excess.

X-ray Crystallography: X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline molecule. stackexchange.comfrontiersin.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom. This technique provides unambiguous proof of the (S) or (R) configuration at the chiral center.

Analytical MethodPrincipleApplication for this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation.Determination of enantiomeric excess (e.e.).
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes with a chiral reagent, causing distinguishable NMR signals for each enantiomer.Quantification of the ratio of enantiomers in a sample.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement.Unambiguous determination of the absolute (S)-configuration.

Impact of Stereoisomerism on Molecular Recognition and Ligand-Target Interactions

The specific three-dimensional structure of a molecule is fundamental to its ability to interact with biological targets such as enzymes and receptors. nih.govresearchgate.netnih.gov These biological macromolecules are themselves chiral, creating a stereospecific environment for molecular recognition. Consequently, the (S)- and (R)-enantiomers of a chiral molecule will interact differently with a given biological target.

This differential interaction is the basis for the varying biological activities often observed between enantiomers. researchgate.netnih.gov One enantiomer may bind with high affinity and efficacy to a receptor, eliciting a desired therapeutic response, while the other enantiomer may bind weakly or not at all. In some cases, the "inactive" enantiomer can even compete with the active one for binding, reducing its efficacy, or it may interact with a different target altogether, leading to off-target effects or toxicity. nih.gov

For this compound, its specific (S)-configuration would present a unique spatial arrangement of its amino, hydroxyl, and 3-phenoxyphenyl groups. This precise orientation would govern its interactions with the binding pocket of a biological target through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The correct stereochemistry is therefore essential for optimal ligand-target binding and the resulting biological response.

Structure Activity Relationship Sar Studies of S 2 Amino 3 3 Phenoxyphenyl Propan 1 Ol Derivatives

Elucidation of Key Pharmacophoric Elements within the Substituted Propanol (B110389) Scaffold

The substituted 2-amino-1-propanol backbone is a well-established pharmacophore present in numerous biologically active compounds. nih.gov This scaffold is characterized by a hydrophilic amino alcohol moiety and a lipophilic side chain, creating an amphiphilic nature that is crucial for its biological function. google.com

The key pharmacophoric elements within this scaffold include:

A primary or secondary amino group: This group is typically protonated at physiological pH, allowing for ionic interactions and hydrogen bonding with target proteins.

A hydroxyl group: This group acts as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity.

A three-carbon chain: This chain provides a specific spatial arrangement for the amino and hydroxyl groups, which is often critical for optimal interaction with the binding site of a biological target.

A lipophilic moiety: In the case of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, the 3-phenoxyphenyl group serves as the lipophilic anchor, engaging in hydrophobic interactions within the target's binding pocket.

The combination of these elements in a precise three-dimensional arrangement is essential for the molecule's ability to recognize and bind to its biological targets.

Influence of Substituents and their Positions on the Phenoxyphenyl Ring System

The nature and position of substituents on the phenoxyphenyl ring system have a profound impact on the biological activity of these derivatives. Modifications to this part of the molecule can influence its potency, selectivity, and pharmacokinetic properties by altering its electronic and steric characteristics.

Studies on related phenoxyphenyl derivatives have provided valuable insights into these effects. For instance, in the context of Cholesteryl Ester Transfer Protein (CETP) inhibitors, the substitution pattern on the phenyl rings is a key determinant of activity.

Substituent Type Position Effect on Activity (in related compounds)
Electron-withdrawing groups (e.g., -CF3, -Cl)meta or paraOften enhances activity by increasing the acidity of nearby protons or by engaging in specific interactions with the binding site.
Electron-donating groups (e.g., -OCH3, -CH3)ortho or paraCan either increase or decrease activity depending on the specific target and the steric tolerance of the binding pocket.
Bulky groupsorthoMay lead to a decrease in activity due to steric hindrance, preventing optimal binding.

Quantitative structure-activity relationship (QSAR) models for phenoxyphenyl-methanamine compounds have shown that Hammett-type electronic parameters and descriptors for substituent size are crucial for predicting activity at various targets. osti.gov For example, in a series of CETP inhibitors, the presence of two trifluoromethyl groups on a benzyl (B1604629) ring was found to be beneficial for activity. researchgate.net This suggests that the electronic and steric profile of the substituents on the phenoxyphenyl ring system of this compound derivatives would similarly dictate their biological effects.

Role of the Amino and Hydroxyl Functional Groups in Mediating Molecular Interactions

The amino and hydroxyl groups of the propanol scaffold are pivotal for mediating specific molecular interactions with biological targets, primarily through hydrogen bonding. nih.gov The ability of the amino group to act as a hydrogen bond donor and the hydroxyl group to act as both a donor and acceptor allows for the formation of a network of interactions that anchor the molecule in the binding site.

In the context of CETP inhibitors, structural studies have revealed that the hydroxyl group of a trifluoropropan-2-ol moiety can form a crucial hydrogen bond with the side chain of Ser-230 in the enzyme's binding pocket. nih.gov This interaction is thought to compensate for the energetic penalty of burying a hydrophilic group within a largely hydrophobic pocket, thereby maintaining high binding affinity. nih.gov Other polar interactions with residues such as His-232, Gln-199, and Arg-201 at the entrance of the binding pocket have also been identified as important for the binding of some inhibitors. nih.gov

These findings underscore the importance of the precise positioning of the amino and hydroxyl groups to engage with specific amino acid residues in the target protein, which is a key determinant of the compound's potency and selectivity.

Stereochemical Requirements for Specific Biological Target Interactions (e.g., Neuropeptide Y5 Receptor, CETP, γ-Secretase, KSR)

The stereochemistry of the 2-amino-1-propanol scaffold is a critical factor for specific interactions with biological targets, as many receptors and enzymes are chiral and exhibit stereoselective binding. The (S)-configuration of the chiral center in this compound is often essential for its biological activity.

Neuropeptide Y5 (NPY Y5) Receptor: While SAR studies have identified key pharmacophoric elements for NPY Y5 receptor antagonists, such as an aryl-sulphonamide moiety, specific stereochemical requirements for the this compound scaffold are not extensively detailed in publicly available literature. nih.gov However, the highly specific nature of receptor-ligand interactions suggests that one enantiomer would be significantly more active than the other.

Cholesteryl Ester Transfer Protein (CETP): There is strong evidence for the stereospecific inhibition of CETP by amino alcohol derivatives. A study on chiral N,N-disubstituted trifluoro-3-amino-2-propanols demonstrated that the inhibitory activity resided almost exclusively in the (R)-enantiomer. nih.gov The corresponding (S)-enantiomer was essentially inactive, highlighting the critical importance of the stereochemistry at the chiral center for effective CETP inhibition. nih.gov This stereospecificity implies a precise three-point attachment to the binding site that can only be achieved by the active enantiomer.

γ-Secretase: γ-Secretase modulators often incorporate an amino alcohol scaffold. Studies on novel γ-amino alcohols have shown that they can possess γ-secretase inhibitory activity with Notch-sparing effects. nih.gov While the importance of the amino alcohol core is established, detailed SAR that delineates the specific stereochemical preference for the (S)-configuration of the 2-amino-3-(3-phenoxyphenyl)propan-1-ol scaffold in γ-secretase modulation requires further investigation.

Kinase Suppressor of Ras (KSR): KSR is a scaffold protein in the Ras-MAPK signaling pathway. nih.gov Small molecules have been developed to antagonize oncogenic Ras signaling by stabilizing an inactive state of KSR. osti.gov These inhibitors often bind to allosteric pockets. While the general importance of KSR in cancer is well-recognized, specific SAR studies detailing the stereochemical requirements for inhibitors based on the this compound scaffold are not widely available. The function of KSR as a scaffold protein that facilitates the interaction of other kinases, such as RAF and MEK, suggests that inhibitors would need to disrupt these protein-protein interactions, a process that is likely to be highly sensitive to the inhibitor's stereochemistry. nih.gov

Quantitative Structure Activity Relationship Qsar Analysis of Derivatives

Development of Robust QSAR Models for Predictive Activity Profiling

The development of a robust QSAR model is a systematic process that begins with the selection of a diverse set of compounds with known biological activities. wikipedia.org For derivatives of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, which have been investigated as potential antiatherogenic agents by inhibiting the Cholesteryl Ester Transfer Protein (CETP), the goal is to create a model that can accurately predict the CETP inhibitory activity of new, unsynthesized derivatives. nih.govnih.gov

The process involves several key steps:

Data Set Selection: A series of derivatives with a wide range of biological activities is compiled. This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. semanticscholar.orgderpharmachemica.com

Descriptor Calculation: For each molecule in the series, a variety of numerical descriptors that quantify its structural, physicochemical, and electronic properties are calculated. jocpr.com

Variable Selection and Model Construction: Statistical techniques, such as Multiple Linear Regression (MLR), are employed to select the descriptors that have the most significant correlation with biological activity and to build the mathematical equation that defines the QSAR model. derpharmachemica.comnih.gov

A successful QSAR model provides a quantitative equation that links these descriptors to the activity. For instance, a QSAR analysis on a set of 96 CETP inhibitors led to the development of a predictive model with high statistical significance, demonstrating the feasibility of creating such models for this class of compounds. nih.gov These models are valuable in silico tools that accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. jocpr.comfiveable.me

Utilization of Physicochemical Descriptors in Model Construction

The predictive power of a QSAR model is fundamentally dependent on the choice of descriptors. jocpr.com These descriptors are numerical representations of molecular properties. For derivatives of this compound and related compounds, several classes of descriptors have proven to be crucial in model construction.

Lipophilicity: This descriptor, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), quantifies the hydrophobicity of a molecule. In studies of CETP inhibitors, lipophilicity (expressed as ClogP) was found to have a significant parabolic relationship with activity, indicating that there is an optimal level of hydrophobicity for maximum potency. researchgate.netyoutube.com

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. In a QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, molar refractivity at a specific position (R3) was found to be negatively correlated with antiatherogenic activity. researchgate.netasianpubs.org This suggests that bulky substituents at this position may decrease activity.

Electronic Parameters: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) reflect the electronic properties of a molecule. derpharmachemica.com These parameters are critical for understanding interactions with biological targets. For CETP inhibitors, various electronic descriptors have been shown to contribute significantly to the activity. researchgate.net

Steric and Topological Descriptors: These descriptors describe the size, shape, and spatial arrangement of atoms in a molecule. youtube.com For a series of aryloxypropanolamine analogues, descriptors like van der Waals energy and Connolly solvent excluded volume were important for explaining their anticonvulsant activity, highlighting how molecular shape influences biological function. derpharmachemica.com

The table below summarizes some of the key physicochemical descriptors used in QSAR models for this and related classes of compounds.

Descriptor ClassSpecific DescriptorRelevance to Biological Activity
Lipophilicity ClogPInfluences absorption, distribution, and binding; often shows a parabolic relationship with activity. researchgate.net
Steric Molar Refractivity (MR)Relates to molecular volume and polarizability; can negatively impact activity if bulk is disfavored. researchgate.netasianpubs.org
Steric Van der Waals EnergyDescribes steric bulk; important for receptor fit. derpharmachemica.com
Electronic LUMO EnergyReflects electron-accepting capability; crucial for molecular interactions. derpharmachemica.com
Topological Connolly Solvent Excluded VolumeQuantifies molecular shape and size; influences binding to the active site. derpharmachemica.com

Statistical Validation and Interpretation of QSAR Equations for Mechanistic Insights

A QSAR model is only useful if it is statistically robust and has strong predictive capability. semanticscholar.org Validation is a critical step to ensure the reliability of the model. basicmedicalkey.com This process is typically divided into internal and external validation. wikipedia.orgderpharmachemica.com

Internal Validation: This method assesses the stability and robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. wikipedia.org In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q² or r²LOO) is a measure of the model's internal predictive power. nih.gov A q² value greater than 0.5 is generally considered an indicator of a robust model. nih.gov

External Validation: This is a more stringent test where the model is used to predict the biological activity of the compounds in the test set (compounds not used in model development). nih.gov The predictive ability is quantified by the predictive correlation coefficient (r²pred or r²(PRESS)). nih.govresearchgate.net

A QSAR study on CETP inhibitors reported the following statistical parameters for its optimal equation: nih.gov

Statistical ParameterValueDescription
n 96Number of compounds in the data set
0.800Coefficient of determination (goodness-of-fit)
r²(LOO) 0.775Leave-one-out cross-validation coefficient (internal predictivity)
r²(PRESS) 0.707Predictive r² for an external test set of 22 inhibitors (external predictivity)
F 72.1F-test value (statistical significance of the model)

Interpretation of the validated QSAR equation provides valuable mechanistic insights. For example, the negative coefficient for molar refractivity in the study of this compound derivatives suggests that steric hindrance at a particular position on the molecule is detrimental to its interaction with the target protein, CETP. researchgate.netasianpubs.org Similarly, a parabolic term for lipophilicity (ClogP) implies that the compound must pass through both aqueous and lipid environments to reach its target, and extreme hydrophobicity or hydrophilicity is unfavorable. researchgate.net By understanding which descriptors positively or negatively influence activity, medicinal chemists can rationally design new derivatives with enhanced potency. fiveable.me

Mechanistic Studies of Molecular Interactions with Biological Systems in Vitro

Investigations into Binding Modes with Defined Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, specifically for (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol complexed with a biological target, are not extensively available in publicly accessible literature. However, the molecule's structure allows for predictions of its potential binding modes based on fundamental chemical principles.

The key functional groups of the compound—the primary amine (-NH₂), the hydroxyl group (-OH), and the bulky, hydrophobic phenoxyphenyl moiety—are expected to govern its interactions within an enzyme's active site or a receptor's binding pocket.

Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bond networks with polar amino acid residues (e.g., aspartate, glutamate, serine, threonine) or the peptide backbone within a binding site, contributing significantly to binding affinity and specificity.

Hydrophobic and Aromatic Interactions: The large phenoxyphenyl group provides a significant hydrophobic surface area. This region can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with nonpolar and aromatic amino acid residues like phenylalanine, tyrosine, tryptophan, and leucine. These interactions are critical for anchoring the ligand within the binding pocket.

While specific data for this compound is limited, the binding mechanisms of other small molecules to targets such as pseudokinases have been characterized, revealing how distinct moieties of a ligand can engage with different sub-pockets within a target protein. For instance, in some kinase structures, biphenyl (B1667301) ether groups have been observed to extend into specific hydrophobic sub-pockets.

Analysis of Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site other than the primary active (orthosteric) site. This binding event induces a conformational change that is transmitted through the protein structure, altering the active site's shape or dynamics and, consequently, its function.

Compounds containing scaffolds similar to this compound are often investigated for their potential as allosteric modulators, particularly for enzymes like kinases and pseudokinases. Pseudokinases, which lack catalytic activity, often function as scaffolds or allosteric regulators within signaling complexes. A small molecule that binds to a pseudokinase can stabilize a specific conformation (either active or inactive), thereby preventing or promoting its interaction with other proteins in a signaling cascade.

While the direct action of this compound as an allosteric modulator has not been specifically detailed in available research, this remains a plausible mechanism of action for molecules of its class. Such a mechanism would involve the compound binding to an allosteric pocket on a target protein, leading to a shift in the conformational equilibrium of the protein and modulating its biological activity without directly competing with the endogenous substrate at the active site.

Role in Signaling Pathway Perturbation (e.g., Ras-MAPK pathway antagonism through KSR stabilization)

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its deregulation is a hallmark of many cancers. Kinase Suppressor of Ras (KSR) is a pseudokinase that acts as a central scaffold protein in this pathway, facilitating the phosphorylation of MEK by RAF.

Small molecules have been developed to target KSR and disrupt this signaling cascade. One validated strategy involves stabilizing an inactive conformation of KSR. By binding to the ATP-binding pocket of KSR, certain inhibitors can lock the pseudokinase in a state that is unable to promote RAF-mediated MEK activation. This allosterically antagonizes RAF-KSR heterodimerization and the conformational changes necessary for signal propagation. This approach effectively dampens the entire Ras-MAPK pathway output.

Although this compound has not been explicitly identified in the literature as a KSR-stabilizing antagonist of the Ras-MAPK pathway, its structural features, particularly the phenoxyphenyl moiety, are present in other compounds known to target the KSR active site. Therefore, investigating its potential role in perturbing the Ras-MAPK or other signaling pathways through similar mechanisms is a logical area for further research.

In Vitro Studies on Specific Enzyme/Receptor Systems

The aminopropanol (B1366323) scaffold is a common structural motif in medicinal chemistry and has been explored in the context of various biological targets. While specific quantitative in vitro activity data (such as IC₅₀ or Kᵢ values) for this compound against the targets below are not readily found in peer-reviewed literature, the compound class has been investigated in these areas.

Cholesteryl Ester Transfer Protein (CETP) Inhibition: CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels. Various small molecules have been investigated as CETP inhibitors, and the development of such compounds is an active area of research.

Neuropeptide Y5 (NPY5) Receptor Antagonism: The NPY5 receptor is a G-protein coupled receptor implicated in the regulation of food intake. Antagonists of the NPY5 receptor have been pursued as potential anti-obesity therapeutics. nih.gov

γ-Secretase Inhibition: γ-Secretase is an intramembrane protease complex that cleaves multiple substrates, including the amyloid precursor protein (APP). Its role in producing amyloid-β peptides makes it a key target in Alzheimer's disease research. researchgate.netnih.gov The γ-amino alcohol structural class, to which this compound belongs, has been found to possess γ-secretase inhibitory activity. researchgate.net However, development is often challenged by off-target cleavage of other substrates like Notch, leading to toxicity. nih.gov

The table below summarizes the therapeutic rationale for investigating compounds of this structural class against these targets.

Target SystemTherapeutic RationaleInvestigated Activity of Compound ClassIn Vitro Data for this compound
Cholesteryl Ester Transfer Protein (CETP) Raising HDL cholesterol for potential cardiovascular benefits.InhibitionData Not Available
Neuropeptide Y5 (NPY5) Receptor Reduction of food intake for anti-obesity treatment. nih.govAntagonismData Not Available
γ-Secretase Reduction of amyloid-β production for Alzheimer's disease therapy. researchgate.netnih.govInhibitionData Not Available

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction and Scoring

No molecular docking studies specifically investigating the binding of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol to any biological target have been reported in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics simulations that analyze the conformational landscape or the dynamics of binding of this compound with a biological receptor.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

No quantum chemical calculations detailing the electronic structure, reactivity, or predicted spectroscopic properties of this compound have been found in the available research.

While computational studies are a common approach in the characterization and development of novel chemical entities, it appears that this compound has not yet been the subject of such focused research.

Chemical Biology and Medicinal Chemistry Perspectives for Scaffold Exploitation

Principles for Lead Optimization and Analogue Design based on the (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol Scaffold

The this compound scaffold serves as a versatile starting point for lead optimization in drug discovery. This process involves iterative chemical modifications to enhance a lead compound's efficacy, selectivity, and pharmacokinetic profile. patsnap.com The core principles of lead optimization for this scaffold revolve around systematic Structure-Activity Relationship (SAR) studies, which investigate how changes to the molecule's structure affect its biological activity. patsnap.comuobasrah.edu.iq

The scaffold presents three primary regions for modification:

The Amino Alcohol Core: The primary amine (-NH2) and primary alcohol (-OH) groups are key hydrogen bonding motifs. Modifications can include N-alkylation, N-acylation, or conversion to secondary/tertiary amines to probe interactions with biological targets. The hydroxyl group can be etherified or esterified to alter polarity and metabolic stability.

The Diphenyl Ether Moiety: This large, lipophilic group significantly influences the compound's physicochemical properties. Substituents can be introduced on either phenyl ring to modulate electronics, sterics, and metabolic stability. For instance, introducing electron-withdrawing groups can prevent oxidative metabolism, a common liability for aromatic rings. researchgate.net

The Propyl Linker: The stereochemistry of the linker is crucial for biological activity, and modifications to its length or rigidity could optimize the spatial orientation of the key functional groups.

A systematic analogue design program would explore these modifications to build a comprehensive SAR profile. This iterative cycle of design, synthesis, and testing aims to identify analogues with improved potency and drug-like properties. nih.gov

Below is a table outlining potential strategies for analogue design based on this scaffold.

Scaffold Region Modification Strategy Potential Outcome
Amino Alcohol Core N-methylation, N-acetylationModulate binding affinity, alter solubility, improve cell permeability.
O-methylation, O-acetylationBlock metabolic O-glucuronidation, increase lipophilicity.
Conversion to oxazolidinoneIntroduce conformational rigidity, create new interaction points.
Diphenyl Ether Moiety Substitution on Phenyl Ring A (proximal)Fine-tune electronic properties, block potential metabolic sites.
Substitution on Phenyl Ring B (distal)Enhance potency through new interactions, improve solubility (e.g., with polar groups).
Replacement of Phenyl Ring B with heterocyclesImprove physicochemical properties, escape patent space. researchgate.net
Propyl Linker Introduction of conformational constraintsLock into a bioactive conformation, improve selectivity.
Homologation (chain extension/shortening)Optimize distance between key pharmacophoric features.

Rational Design of Chemical Probes and Tools for Biological Pathway Interrogation

The this compound scaffold can be rationally modified to create chemical probes, which are essential tools for studying biological systems. These probes help in identifying molecular targets, validating mechanisms of action, and visualizing the distribution of a molecule within cells. mdpi.comljmu.ac.uk The design process involves attaching a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag) or a reactive group (e.g., a photo-crosslinker) to the scaffold via a linker, ensuring that the modification does not significantly impair the molecule's original biological activity. researchgate.net

For the this compound structure, the distal phenoxy ring is an ideal site for modification, as it is often less critical for core binding interactions compared to the amino alcohol pharmacophore. A linker can be attached at the para-position of this ring to minimize steric hindrance.

Key types of chemical probes that can be developed from this scaffold include:

Fluorescent Probes: A fluorescent dye (e.g., coumarin, BODIPY) is attached to the scaffold. researchgate.net These probes allow for the visualization of the compound's subcellular localization using fluorescence microscopy.

Affinity-Based Probes: A biotin tag is incorporated, enabling the isolation of target proteins. After incubation with a cell lysate, the probe-protein complex can be captured using streptavidin-coated beads, allowing for subsequent identification of the protein by mass spectrometry.

Photoaffinity Probes: These probes contain a photoreactive group, such as a benzophenone (B1666685) or diazirine. unimi.it Upon UV irradiation, the probe forms a covalent bond with its binding target, enabling irreversible labeling and facilitating target identification.

"Clickable" Probes: An alkyne or azide (B81097) handle is incorporated into the scaffold. ljmu.ac.uk This allows for the use of bioorthogonal "click" chemistry to attach various reporter tags in situ or in vitro, providing a versatile platform for different types of biological investigations.

The table below summarizes the design principles for various chemical probes based on the scaffold.

Probe Type Reporter/Reactive Group Attachment Site Application
Fluorescent ProbeCoumarin, BODIPY, FluoresceinDistal Phenyl Ring (via linker)Cellular imaging, target localization. researchgate.net
Affinity ProbeBiotinDistal Phenyl Ring (via linker)Target protein pull-down and identification.
Photoaffinity ProbeBenzophenone, DiazirineDistal Phenyl Ring (via linker)Covalent labeling and identification of binding partners. unimi.it
Clickable ProbeTerminal Alkyne, AzideDistal Phenyl Ring (via linker)Versatile tagging for proteomics and imaging. ljmu.ac.uk

Bioisosteric Replacements and Scaffold Hopping Strategies within Amino Alcohol Series

Bioisosterism and scaffold hopping are powerful medicinal chemistry strategies to optimize drug properties, circumvent metabolic liabilities, or discover novel intellectual property. ctppc.orgnih.gov These approaches are highly applicable to the this compound series.

Bioisosteric Replacements involve substituting an atom or group with another that has similar physicochemical properties, aiming to fine-tune the molecule's characteristics without drastically altering its interaction with the target. ctppc.orgdrugdesign.org For the target scaffold, several bioisosteric replacements can be envisioned:

Diphenyl Ether Linkage: The ether oxygen (-O-) is a key flexible linker. It can be replaced by other groups like a sulfur atom (-S-), a methylene (B1212753) group (-CH2-), an amine (-NH-), or a sulfone (-SO2-) to alter bond angles, flexibility, and metabolic stability.

Phenyl Rings: Aromatic rings are frequent targets for bioisosteric replacement to address issues like metabolic oxidation. nih.gov A phenyl ring can be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, pyrazole) to modulate electronic properties, introduce new hydrogen bond vectors, and improve solubility. researchgate.net Saturated rings like bicyclo[1.1.1]pentane or cubane (B1203433) can also serve as non-aromatic bioisosteres to increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved clinical success.

Scaffold Hopping is a more profound modification that involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the essential three-dimensional arrangement of key pharmacophoric features. biosolveit.de For the amino alcohol series, the goal would be to find new scaffolds that can correctly position a hydrogen bond donor (amine), a hydrogen bond acceptor/donor (alcohol), and a large hydrophobic group. This strategy can lead to completely novel chemical series with potentially superior properties. nih.govbhsai.org

The following tables provide examples of these strategies.

Table of Potential Bioisosteric Replacements:

Original Group Potential Bioisosteres Rationale for Replacement
Phenyl RingPyridyl, Thienyl, PyrazolylImprove solubility, alter metabolic profile, introduce new H-bonding. researchgate.net
Cyclohexyl, Bicyclo[1.1.1]pentylIncrease Fsp3, reduce planarity, improve metabolic stability.
Ether Linkage (-O-)Thioether (-S-), Methylene (-CH2-)Modify bond angle and flexibility, alter metabolic profile.
Amine (-NH-), Sulfone (-SO2-)Introduce H-bond donor capability, act as H-bond acceptor.

Table of Potential Alternative Scaffolds (Scaffold Hopping):

Original Scaffold Alternative Scaffold Key Features Preserved
1,3-Amino Alcohol1,2-Amino AlcoholAmine and hydroxyl groups with different spacing.
Piperidine / Pyrrolidine CoreAmine incorporated into a ring, hydroxyl group as a substituent.
Substituted CyclohexaneRigid core presenting amine and alcohol functionalities.

Development of Chiral Auxiliaries and Ligands Based on the Amino Alcohol Motif for Asymmetric Catalysis

The this compound structure belongs to the class of 1,3-amino alcohols, which are privileged motifs for applications in asymmetric catalysis. nii.ac.jpnih.gov The presence of two coordination sites—the nitrogen of the amine and the oxygen of the alcohol—allows it to function as a bidentate chiral ligand for a wide range of metal catalysts.

As Chiral Ligands: When complexed with a metal center (e.g., Zn, Cu, B, Ti, Ru), the chiral environment created by the this compound ligand can effectively control the stereochemical outcome of a chemical reaction. nii.ac.jp The bulky 3-phenoxyphenyl group can provide significant steric hindrance, creating a well-defined chiral pocket around the active site of the catalyst. This directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. These ligands are particularly effective in reactions such as:

Asymmetric addition of organozinc reagents to aldehydes. nii.ac.jp

Asymmetric reduction of ketones using boranes. rsc.org

Copper-catalyzed asymmetric propargylic substitution. nih.gov

Asymmetric allylic oxidations. koreascience.kr

As Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered. acs.org The this compound molecule could be used in this capacity. For instance, it could be condensed with a glycine (B1666218) derivative to form a chiral Ni(II) complex, which then directs the asymmetric alkylation at the α-carbon. nih.gov Subsequent hydrolysis would yield the desired non-proteinogenic α-amino acid in high enantiomeric purity while releasing the auxiliary. mdpi.com This strategy is a powerful tool for the synthesis of complex, enantiomerically pure molecules. acs.org

The table below summarizes potential applications in asymmetric catalysis.

Application Type Reaction Role of Amino Alcohol Metal/Reagent
Chiral LigandEnantioselective Alkylation of AldehydesForms a chiral catalyst with the metal.Diethylzinc (B1219324) (Et2Zn)
Chiral LigandEnantioselective Reduction of KetonesModifies the hydride reagent.Borane (BH3) rsc.org
Chiral LigandAsymmetric Henry (Nitroaldol) ReactionCoordinates to the metal to create a chiral Lewis acid.Copper(II) Acetate
Chiral AuxiliaryAsymmetric Synthesis of α-Amino AcidsTemporarily attached to the substrate to direct alkylation.Ni(II) complex of a Schiff base. nih.gov

Advanced Research Applications and Future Directions

Exploration of Novel Biological Targets for Substituted Amino Alcohol Scaffolds

The substituted β-amino alcohol motif is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, frequently appearing in therapeutically important agents. acsgcipr.org The structure of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol, which combines a chiral amino alcohol backbone with a phenoxyphenyl group, suggests potential interactions with a variety of biological targets. Research into focused libraries of amino alcohols has explored their potential as antibiotic and antifungal leads, with some analogues showing inhibitory activity against pathogens like methicillin-resistant Staphylococcus aureus. dundee.ac.uk

The exploration for novel targets for such scaffolds is an active area of research. The inherent chirality and the presence of hydrogen-bond donor and acceptor groups in the amino alcohol moiety allow for specific stereoselective interactions with biological macromolecules like enzymes and receptors. The phenoxyphenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, potentially leading to high-affinity binding. The versatility of this scaffold allows for systematic modifications to probe structure-activity relationships and identify new therapeutic targets.

Table 1: Potential Biological Target Classes for Substituted Amino Alcohol Scaffolds

Target Class Rationale for Interaction Potential Therapeutic Area
Proteases The amino alcohol structure can mimic transition states of peptide hydrolysis. Antiviral, Oncology, Anti-inflammatory
Kinases Can act as hinge-binding fragments or interact with allosteric sites. Oncology, Immunology
G-Protein Coupled Receptors (GPCRs) The scaffold is present in numerous existing GPCR-targeting drugs. acsgcipr.org Neurology, Cardiovascular, Metabolic Disorders
Ion Channels The combination of polar and non-polar groups can facilitate interaction with channel proteins. Neurology, Cardiology

| Microbial Enzymes | Can inhibit essential enzymes for bacterial or fungal survival. dundee.ac.uk | Infectious Diseases |

Application in the Design of Novel Catalytic Systems for Enantioselective Reactions

Chiral amino alcohols are highly valued as ligands in the field of asymmetric catalysis due to their straightforward synthesis from readily available chiral amino acids. polyu.edu.hk These compounds are crucial for creating catalysts that can control the stereochemical outcome of a chemical reaction, producing one enantiomer of a product in excess over the other. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active and the other may be inactive or even harmful. nih.gov

The this compound scaffold is well-suited for this application. The amino and hydroxyl groups can coordinate to a metal center, forming a chiral environment that directs the approach of reactants. This has been successfully applied in a wide range of asymmetric reactions, including reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk The steric and electronic properties of the 3-phenoxyphenyl substituent can be fine-tuned to optimize the catalyst's activity and enantioselectivity for specific transformations, such as the addition of diethylzinc (B1219324) to aldehydes. rsc.org

Table 2: Chiral Amino Alcohols in Enantioselective Catalysis

Reaction Type Role of Amino Alcohol Ligand Example Catalyst System Achieved Enantioselectivity (ee)
Asymmetric Reduction of Ketones Forms chiral oxazaborolidine catalysts. polyu.edu.hk Amino alcohol with borane Up to >99% ee researchgate.net
Asymmetric Diethylzinc Addition Coordinates with zinc to create a chiral Lewis acid. rsc.org Amino alcohol with diethylzinc Up to 95% ee rsc.org
Asymmetric Conjugate Addition Forms a chiral complex with copper or other transition metals. polyu.edu.hk Amino alcohol-Cu(I) complex Up to 86.7% ee polyu.edu.hk

| Asymmetric Petasis Borono-Mannich Reactions | Forms catalytic complexes with boronic acids. acs.org | BINOL-derived catalysts with amino alcohols | High yields and enantioselectivities acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

The discovery of new lead compounds in drug development and new catalysts in chemical synthesis increasingly relies on the screening of large collections of molecules. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. The this compound scaffold is an ideal starting point for generating focused libraries of diverse, yet related, compounds.

Combinatorial approaches allow for the rapid synthesis of a large number of derivatives by systematically varying the substituents at different positions on the core scaffold. nih.gov For instance, the amino group, the hydroxyl group, and the aromatic rings of the phenoxyphenyl moiety can be modified to create a library of analogues. These libraries can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity or catalytic performance. enamine.net Recent advances have led to robust, fluorescence-based HTS assays specifically designed for determining the enantiomeric excess of chiral amino alcohols, facilitating the rapid screening of asymmetric reactions and combinatorial libraries. nih.gov

Table 3: Example of a Combinatorial Library Design from the Core Scaffold

Modification Site Diversity-Generating Reactant Resulting Functional Group
Amino Group (-NH2) Alkyl halides, Acyl chlorides, Sulfonyl chlorides Secondary/Tertiary Amines, Amides, Sulfonamides
Hydroxyl Group (-OH) Acyl chlorides, Alkyl halides Esters, Ethers

| Phenoxyphenyl Moiety | Electrophilic halogenating agents, Nitrating agents | Halogenated, Nitrated, or further functionalized aromatics |

Emerging Methodologies for Efficient Synthesis and Advanced Biological Evaluation

The synthesis of complex chiral molecules like this compound presents significant challenges, particularly in controlling stereochemistry. Traditional methods often require multiple steps and the use of protecting groups. researchgate.net However, emerging methodologies are providing more efficient and sustainable routes.

Biocatalysis, using enzymes or whole microorganisms, is an increasingly attractive approach. Engineered amine dehydrogenases, for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee) and under mild, environmentally friendly conditions. researchgate.netnih.govfrontiersin.org Another innovative strategy involves chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which offers a modular pathway to chiral β-amino alcohols that were previously difficult to synthesize. westlake.edu.cn These advanced synthetic methods are critical for producing the quantities and diversity of compounds needed for extensive biological evaluation.

For advanced biological evaluation, techniques are moving beyond simple activity assays. High-throughput platforms can now screen libraries of over a billion compounds against biological targets. nih.gov Affinity selection-mass spectrometry (AS-MS) allows for the rapid identification of ligands for protein targets from complex combinatorial libraries, accelerating the hit discovery process. acs.org

Table 4: Comparison of Synthetic Methodologies for Chiral Amino Alcohols

Methodology Advantages Disadvantages
Traditional Chemical Synthesis Well-established, versatile. Often multi-step, may require harsh conditions and protecting groups. acsgcipr.org
Biocatalysis (e.g., Engineered Enzymes) High enantioselectivity (>99% ee), mild conditions, sustainable. nih.govnih.gov Substrate scope can be limited, enzyme development may be required.
Asymmetric Catalysis (e.g., Metal-catalyzed) High efficiency and selectivity, broad substrate applicability. researchgate.net Catalyst cost, potential for metal contamination in the final product.

| Radical Polar Crossover (e.g., Cr-catalyzed) | Access to novel disconnections, modular synthesis of complex structures. westlake.edu.cn | Newer methodology, may require specialized reagents and conditions. |

Challenges and Opportunities in the Academic Research of Complex Chiral Amino Alcohols

Despite significant progress, the academic research of complex chiral amino alcohols faces several challenges. A primary hurdle is achieving precise control over stereochemistry, especially in molecules with multiple adjacent chiral centers, which remains a formidable task. westlake.edu.cn Developing synthetic routes that are not only stereoselective but also scalable, cost-effective, and environmentally sustainable is another major challenge. acsgcipr.orgresearchgate.net Furthermore, the vast chemical space that can be generated from even a single chiral scaffold necessitates more efficient screening and characterization techniques to identify compounds with desired properties. acs.org

These challenges, however, create significant opportunities. There is a pressing need for the development of novel catalytic systems that offer broader substrate scope and higher selectivity. The design of new biocatalytic cascades that can assemble complex chiral molecules from simple, inexpensive starting materials is a highly promising research avenue. researchgate.net The integration of computational modeling with experimental synthesis and screening can accelerate the discovery of new amino alcohol derivatives with tailored properties. acs.org As our understanding of the roles of these molecules in biological and chemical systems grows, so too will the opportunities to apply them in developing new therapeutics, advanced materials, and more efficient chemical processes.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)e.e. (%)Reference
OxidationCrO3 in acetic acid, 40°C85N/A
Chiral Reduction(S)-BINAP-RuCl2, H2 (50 psi), EtOH7898.5

Q. Table 2: Comparative Biological Activity of Analogous Compounds

CompoundTargetIC50 (nM)Notes
(S)-3-Amino-3-(4-fluorophenyl)propan-1-olKinase X120 ± 15Hydrophobic binding dominates
This compoundKinase X95 ± 10Enhanced solubility due to ether linkage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.